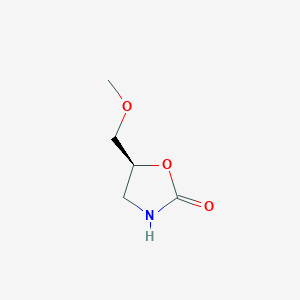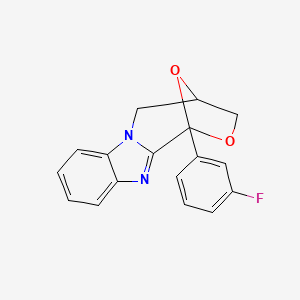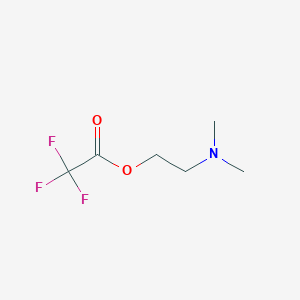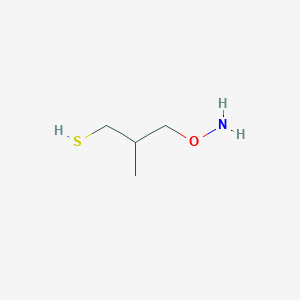
3-(Aminooxy)-2-methylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminooxy)-2-methylpropane-1-thiol: is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile molecule in various chemical reactions and applications. The presence of the aminooxy group allows it to participate in oxime ligation, a bioorthogonal reaction, while the thiol group provides reactivity typical of sulfur-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 3-(Aminooxy)-2-methylpropane-1-thiol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 3-(Aminooxy)-2-methylpropane-1-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The oxime formed from the aminooxy group can be reduced to amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other leaving groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thiol-substituted products.
Applications De Recherche Scientifique
Chemistry: 3-(Aminooxy)-2-methylpropane-1-thiol is used in click chemistry, particularly in oxime ligation reactions, to create stable linkages between biomolecules .
Biology: The compound is utilized in the modification of nucleic acids and peptides, enabling the study of biological processes and the development of therapeutic agents .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of drugs and diagnostic agents, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings, due to its unique reactivity .
Mécanisme D'action
The mechanism of action of 3-(Aminooxy)-2-methylpropane-1-thiol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond. The thiol group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
3-Aminooxy-1-propanamine: Similar in structure but lacks the thiol group, making it less versatile in certain reactions.
Aminooxyacetic acid: Contains an aminooxy group but has different reactivity due to the presence of a carboxylic acid group instead of a thiol.
Uniqueness: 3-(Aminooxy)-2-methylpropane-1-thiol is unique due to the combination of the aminooxy and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic chemistry and bioconjugation applications .
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
O-(2-methyl-3-sulfanylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(3-7)2-6-5/h4,7H,2-3,5H2,1H3 |
Clé InChI |
UWJYWJMIRFIDBB-UHFFFAOYSA-N |
SMILES canonique |
CC(CON)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


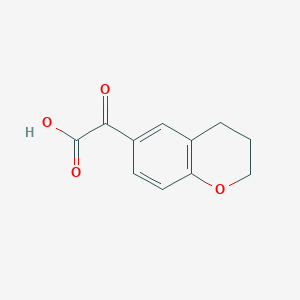
![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
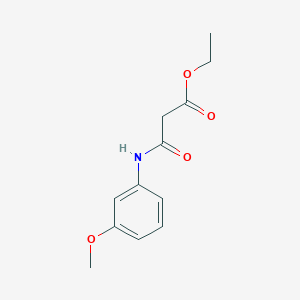
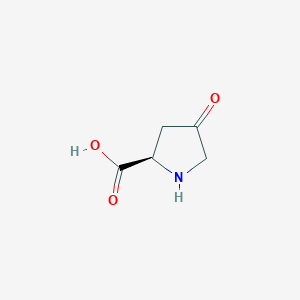
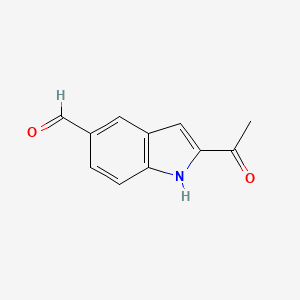
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
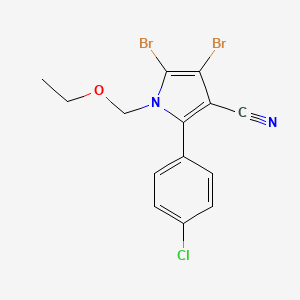


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
